3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H19F2N5O2 and its molecular weight is 423.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,4-Difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS Number: 922086-82-6) is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is C22H19F2N5O2, with a molecular weight of 423.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in medicinal chemistry as a scaffold for various bioactive compounds.
1. Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines.
Case Study:
In a study evaluating new 1H-pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor inhibitors (EGFRIs), several compounds demonstrated potent anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. For example:
- Compound 12b showed IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116.
- It also exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant .
The mechanism through which these compounds exert their anticancer effects often involves:
- Inhibition of Kinase Activity: Many pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors targeting receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.
- Induction of Apoptosis: Flow cytometric analyses have indicated that these compounds can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly .
Table: Summary of Biological Activities
Properties
IUPAC Name |
3,4-difluoro-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2/c1-14-4-2-3-5-16(14)12-28-13-26-20-17(22(28)31)11-27-29(20)9-8-25-21(30)15-6-7-18(23)19(24)10-15/h2-7,10-11,13H,8-9,12H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGWTTSJVVERNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.